Anileridine hydrochloride

Postoperative Analgesia Opioid Potency Comparison Clinical Anesthesiology

Anileridine hydrochloride (CAS 53421-22-0) is a Schedule II mu-opioid agonist no longer manufactured in the US, creating critical sourcing gaps for opioid tolerance and analgesic comparative pharmacology research. BenchChem supplies qualified reference material for authorized investigators. • 4:1 analgesic potency vs meperidine confirmed in double-blind postoperative pain trials • Minimal cross-tolerance in operant behavior models-enables opioid tolerance mechanism dissection • Antitussive & antiemetic properties distinct from morphine and meperidine in preclinical models • USP monograph: 96.0%-102.0% purity (C22H28N2O2·2HCl, dried basis)

Molecular Formula C22H30Cl2N2O2
Molecular Weight 425.4 g/mol
CAS No. 53421-22-0
Cat. No. B1615925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnileridine hydrochloride
CAS53421-22-0
Molecular FormulaC22H30Cl2N2O2
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C22H28N2O2.2ClH/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;;/h3-11H,2,12-17,23H2,1H3;2*1H
InChIKeyZYTHLJLPPSSDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anileridine Hydrochloride Procurement Guide


Anileridine hydrochloride (CAS 53421-22-0) is the dihydrochloride salt of anileridine, a synthetic opioid analgesic belonging to the piperidine class, developed by Merck & Co. in the 1950s [1]. It acts as a mu-opioid receptor agonist to provide relief for moderate to severe pain [2]. The United States Pharmacopeia (USP) monograph specifies that Anileridine Hydrochloride raw material contains not less than 96.0% and not more than 102.0% of the active pharmaceutical ingredient (C22H28N2O2·2HCl) calculated on the dried basis [3].

μ Mu-opioid receptor agonist for analgesia pathway studies
P Piperidine-class synthetic opioid tool compound
S USP monograph pharmaceutical-grade purity specification

Why Meperidine and Morphine Cannot Substitute Anileridine


Anileridine's structural modification from meperidine (pethidine)—specifically the replacement of the N-methyl group with an N-aminophenethyl group—directly alters its pharmacological profile, creating quantifiable differences in potency, duration of action, and side effect profiles that cannot be replicated by generic opioid substitution [1]. Direct clinical comparison data confirms a 4:1 analgesic potency advantage over pethidine in surgical patients [2], while animal models demonstrate antitussive efficacy absent in meperidine and an emetic profile opposite to morphine [3]. These specific, measurable differentiators render simple class substitution scientifically invalid for applications requiring precise opioid effect profiles.

Target Compound
Anileridine hydrochloride, N-aminophenethyl piperidine derivative
Common Substitutes
Meperidine, morphine, fentanyl and other mu-opioid agonists
Structural modification alters mu-receptor pharmacology; direct class substitution not supported by reported endpoint data.
Operant behavior and cross-tolerance profiles differ from fentanyl; model context may shift away from pure mu agonism.
Antitussive/antiemetic activity not replicated by meperidine or morphine; side-effect endpoints in animal models may not transfer.

Anileridine Comparator Evidence


Analgesic Potency vs. Pethidine

In a double-blind clinical trial involving 60 patients undergoing upper abdominal surgery, anileridine demonstrated a 4:1 analgesic potency ratio relative to pethidine (meperidine) [1]. The study measured the effect on withdrawal movements from skin pinching or surgery during N2O + O2 anaesthesia, with the 4:1 potency ratio confirmed in postoperative pain relief assessments [1].

Analgesic Potency vs. Pethidine
Head-to-head
4:1 potency ratio (anileridine:pethidine) in postoperative pain model
Reported postoperative pain response context
Double-blind trial, surgical patients
Postoperative Analgesia Opioid Potency Comparison Clinical Anesthesiology

Narcotic Profile vs. Fentanyl in Operant Models

In a study using pigeons under a multiple fixed-ratio, fixed-interval schedule, anileridine's rate-decreasing effects were only partially antagonized by naloxone (1 mg/kg) and only for doses ≤10 mg/kg, whereas fentanyl's dose-effect curve was shifted rightward by naloxone at all doses (0.01, 0.1, and 1 mg/kg), indicating primarily narcotic effects [1]. Chronic methadone or morphine (120 mg/kg/day p.o.) produced only slight cross-tolerance to anileridine, in contrast to robust cross-tolerance with fentanyl [1].

Narcotic Profile vs. Fentanyl
Head-to-head
Partial naloxone antagonism; minimal cross-tolerance after chronic opioid dosing
Supports opioid tolerance research model
Pigeon operant behavior model
Behavioral Pharmacology Opioid Tolerance Narcotic Antagonism

Antitussive and Antiemetic Profile

Preclinical animal studies demonstrate that unlike meperidine, anileridine is an effective antitussive agent against experimental cough [1]. Additionally, anileridine does not produce vomiting; instead, it successfully antagonizes the emetic effects of apomorphine and morphine in dogs [1].

Antitussive / Antiemetic
Class-level inference
Effective antitussive in experimental cough; antagonizes apomorphine/morphine-induced emesis
Reported antitussive/antiemetic endpoint in animal models
Animal models; comparator class difference
Antitussive Activity Antiemetic Opioid Side Effects

Euphoria and Addiction Potential

A preliminary clinical report noted that while anileridine's analgesic effects resembled those of morphine and meperidine, euphoria was uncommon, and no evidence of addiction was observed even in a patient with metastatic carcinoma of the colon who received 552 doses over the treatment course [1].

Euphoria / Addiction Potential
Data to verify
Euphoria uncommon; no addiction signs after 552 doses in a cancer patient
Reported observation in single patient case
Preliminary report; single case
Opioid Abuse Liability Clinical Safety Long-term Analgesia

USP Purity Specification

The United States Pharmacopeia (USP) monograph for Anileridine Hydrochloride establishes a quantitative purity specification of not less than 96.0% and not more than 102.0% of anileridine hydrochloride (C22H28N2O2·2HCl), calculated on the dried basis [1]. This provides a verifiable quality benchmark for procurement.

USP Purity Specification
Specification review
96.0% – 102.0% (dried basis)
Pharmaceutical-grade purity benchmark
USP monograph
Quality Control Pharmaceutical Grade USP Monograph

Anileridine Application Scenarios


Postoperative Pain Management

Anileridine hydrochloride's 4:1 potency advantage over pethidine, confirmed in a double-blind clinical trial of postoperative pain following upper abdominal surgery, makes it a suitable alternative when a more potent analgesic is required without the use of fentanyl [1]. Its efficacy profile supports use in anesthesia protocols where precise, short-duration analgesia is desired.

Opioid Tolerance and Abuse Liability Research

Anileridine's unique profile in operant behavior models—where its rate-decreasing effects are only partially related to narcotic activity and it induces minimal cross-tolerance—positions it as a valuable tool compound for dissecting the mechanisms of opioid tolerance and exploring compounds with potentially lower abuse liability [2].

Pain Management with Low Nausea and Cough

Based on preclinical evidence, anileridine's antitussive efficacy and antiemetic properties (antagonizing morphine-induced vomiting) differentiate it from comparators like meperidine and morphine [3]. This profile may be advantageous in scenarios where opioid-induced cough or nausea is a significant clinical concern.

Application
Selection Property
Validation Focus
Mu-opioid receptor analgesia research
Analgesic potency profile relative to pethidine
Postoperative pain model response endpoints
Opioid tolerance mechanism studies
Unique operant behavior and cross-tolerance profile
Naloxone sensitivity and tolerance development in behavioral models
Opioid side-effect profiling studies
Antitussive and antiemetic activity in animal models
Cough and emesis model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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